molecular formula C10H14BrN3 B1524809 1-(5-Bromopyridin-3-yl)-4-methylpiperazine CAS No. 1130759-48-6

1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Cat. No. B1524809
CAS RN: 1130759-48-6
M. Wt: 256.14 g/mol
InChI Key: OJCUHUIYERGNRZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-methylpiperazine (5-BMPZ) is an organic compound with a wide range of applications in the fields of science and technology. It is a pyridinium salt that is synthesized from the reaction of 4-methylpiperazine and 5-bromopyridine. It is a colorless solid that has a melting point of 156-157 °C and a boiling point of 210 °C. 5-BMPZ has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Drug Development

1-(5-Bromopyridin-3-yl)-4-methylpiperazine is extensively utilized in the synthesis of novel compounds with potential pharmacological activities. For instance, studies have demonstrated the utility of related bromopyridine derivatives in the development of anticonvulsant, antibacterial, and anticorrosive agents. These compounds are synthesized through various chemical reactions, including Suzuki cross-coupling, which enables the creation of pyridine-based derivatives with diverse biological activities (Ahmad et al., 2017).

Material Science and Catalysis

In material science, derivatives of this compound are investigated for their roles in the synthesis of complex molecular structures. These structures have applications in catalysis, demonstrating the compound's versatility beyond pharmaceuticals. For example, research on iridium tetrazolate complexes highlights the importance of ancillary ligands in color tuning, which is crucial for the development of optoelectronic devices (Stagni et al., 2008).

Biological Studies

The compound's derivatives are also pivotal in biological studies, particularly in the investigation of neural stem cell differentiation and the modulation of neurotransmitter systems. Such research provides insights into the cellular mechanisms underlying neural development and neuropharmacology, contributing to the understanding of neurological diseases and the development of novel therapeutic strategies (Schneider & d’Adda di Fagagna, 2012).

Environmental and Corrosion Studies

Additionally, the study of corrosion inhibition by pyrazine derivatives, including those related to this compound, sheds light on their potential as environmentally friendly alternatives for protecting metals against corrosion. This research is crucial for industries seeking to prolong the lifespan of metal structures and components in a sustainable manner (Obot & Gasem, 2014).

properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCUHUIYERGNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704506
Record name 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1130759-48-6
Record name 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trial # 3: 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), SODIUM TERT-BUTOXIDE (609 mg, 6.33 mmol), PhCH3 (10 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.52 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (107 mg, 9.90 %). Trial # 1 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), [Reactants], PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with no desired peak formed. Trial # 2: 3,5-dibromopyridine (400 mg, 1.69 mmol), 1-methylpiperazine (169 mg, 1.69 mmol), Pd2(dba)3 (155 mg, 0.17 mmol), XANTPHOS (117 mg, 0.20 mmol), SODIUM TERT-BUTOXIDE (243 mg, 2.53 mmol), PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.46 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (92 mg, 21.27 %).
Quantity
0.00253 mol
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0.01 L
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Synthesis routes and methods II

Procedure details

1-(5-Bromo-pyridin-3-yl)-4-methyl-piperazine was prepared from 3,5-dibromo-pyridine (1.00 g, 4.22 mmol) and piperazine, 1-methyl-(0.936 mL, 8.44 mmol) which were combined and heated in a microwave vial to 180° C. for 2 hours. The reaction mixture was taken up in dichloromethane and purified by silica gel chromatography 0-10% methanol in dichloromethane to afford a clear oil (37%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.20 (s, 1H), 8.11 (s, 1H), 7.29 (m, 1H), 3.25 (bm, 4H), 2.58 (bm, 4H), 2.35 (s, 3H).
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1 g
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Synthesis routes and methods III

Procedure details

To a solution of 3,5-dibromopyridine (XXXVIII) (2.90 g, 12.24 mmol) in dry DMF (20 mL) was added 1-methylpiperazine (2.987 mL, 26.93 mmol) and K2CO3 (5.58 g, 40.39 mmol). The reaction was heated at 120° C. overnight. An additional portion of 1-methylpiperazine (6 mL) was added and heating was continued for another 24 h. The reaction was poured into ice water and filtered. The filtrate was extracted with 66% MeOH/CHCl3. The organic layer was dried over MgSO4, filtered and concentrated under vacuum to yield 1-(5-bromopyridin-3-yl)-4-methylpiperazine (XL) as a brown viscous oil (2.49 g, 9.76 mmol, 79.8% yield). ESIMS found for C10H14BrN3 m/z 256 (M+H).
Quantity
2.9 g
Type
reactant
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2.987 mL
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reactant
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5.58 g
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reactant
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20 mL
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solvent
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6 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

To a suspension of 3,5-dibromopyridine (0.30 g, 4.6 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (57 mg, 0.098 mmol), tris(dibenzylideneacetone)dipalladium(0) (32 mg, 0.035 mmol) and cesium carbonate (830 mg, 2.5 mmol) in 1,4-dioxane (4.0 mL) in a sealed r×n vessel was added 1-methylpiperazine (0.170 mL, 1.5 mmol) under argon. The reaction mixture was heated for 30 min in a microwave reactor, at 150° C. The reaction mixture was diluted with EtOAc (50 mL), washed with brine and water, dried over Na2SO4, then filtered and concentrated. The crude reaction product was purified by column chromatography to give 1-(5-bromopyridin-3-yl)-4-methylpiperazine (0.13 g, 39%) as a brown oil. LCMS (FA): Rt=1.03 min, m/z=258.0 (M+H).
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0.3 g
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reactant
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57 mg
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reactant
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830 mg
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reactant
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4 mL
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solvent
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32 mg
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catalyst
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0.17 mL
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Quantity
50 mL
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Synthesis routes and methods V

Procedure details

To a solution of 3,5-dibromopyridine (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 2.0 g) and 1-methylpiperazine (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 0.94 ml) in toluene (20 ml), Pd2(dba)3 (0.02 eq, 0.167 mmol, 153 mg), Xantphos (0.06 eq, 0.50 mmol, 290 mg), and NaOtBu (1.5 eq, 12.5 mmol, 1.2 g) are added. The resulting mixture is heated using microwave radiation at 120° C. for 15 min. The solvents are evaporated and aqueous HCl solution (1 M) is added. The aqueous layer is washed with DCM, adjusted to pH 10, and extracted with DCM. The organic layer is dried, filtered, and concentrated to give the title compound, [M+H]+=257.
Quantity
2 g
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reactant
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0.94 mL
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reactant
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290 mg
Type
reactant
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1.2 g
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reactant
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20 mL
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153 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyridin-3-yl)-4-methylpiperazine
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